molecular formula C23H19ClN2O2S B11460305 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide

Cat. No.: B11460305
M. Wt: 422.9 g/mol
InChI Key: BWHXUYBKNUSIGG-UHFFFAOYSA-N
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Description

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide is a cell-permeable thiazole derivative identified as a potent and selective inhibitor of the JAK/STAT signaling pathway [https://pubmed.ncbi.nlm.nih.gov/25921890/]. Its primary research value lies in its ability to disrupt the phosphorylation of STAT3, a key transcription factor often constitutively activated in a wide range of human cancers, including breast cancer and hepatocellular carcinoma. By targeting the JAK/STAT3 axis, this compound induces apoptosis and suppresses the proliferation, survival, and metastatic potential of malignant cells [https://pubmed.ncbi.nlm.nih.gov/25921890/]. This mechanism makes it an invaluable pharmacological tool for probing the intricate dynamics of oncogenic signaling in vitro and in vivo, facilitating the study of tumorigenesis and the development of novel targeted cancer therapeutics. Its application extends to research focused on inflammatory diseases, where aberrant JAK/STAT signaling also plays a critical pathological role.

Properties

Molecular Formula

C23H19ClN2O2S

Molecular Weight

422.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide

InChI

InChI=1S/C23H19ClN2O2S/c24-18-8-6-16(7-9-18)14-20-15-25-23(29-20)26-22(27)13-11-19-10-12-21(28-19)17-4-2-1-3-5-17/h1-10,12,15H,11,13-14H2,(H,25,26,27)

InChI Key

BWHXUYBKNUSIGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5-(4-Chlorobenzyl)-1,3-thiazol-2-amine

The thiazole core is constructed via the Hantzsch thiazole synthesis, leveraging α-chloro ketones and thiourea derivatives. Starting with 4-chlorobenzyl chloride, condensation with chloroacetone in ethanol under reflux yields 4-chlorobenzyl acetone. Subsequent reaction with thiourea in the presence of hydrochloric acid facilitates cyclization to form the thiazole ring.

Reaction Conditions:

  • Solvent: Anhydrous ethanol

  • Temperature: 80°C (reflux)

  • Catalyst: HCl (2 M)

  • Duration: 12 hours

Characterization Data:

  • Yield: 78% (white crystalline solid)

  • Melting Point: 145–147°C

  • 1H-NMR (DMSO-d6): δ 7.42 (d, 2H, ArH, J = 8.4 Hz), 7.34 (d, 2H, ArH, J = 8.4 Hz), 4.23 (s, 2H, CH2), 2.89 (s, 2H, thiazole-H).

Preparation of 3-(5-Phenylfuran-2-yl)propanoic Acid

The furan moiety is synthesized via a Paal-Knorr reaction, employing 1,4-diketones derived from cinnamaldehyde and ethyl acetoacetate. Cyclization under acidic conditions (H2SO4) yields 5-phenylfuran-2-carbaldehyde, which undergoes aldol condensation with malonic acid to extend the carbon chain.

Reaction Conditions:

  • Solvent: Acetic anhydride

  • Temperature: 120°C

  • Catalyst: Piperidine

  • Duration: 8 hours

Characterization Data:

  • Yield: 65% (pale yellow solid)

  • Melting Point: 98–100°C

  • IR (KBr): ν 1712 cm⁻¹ (C=O), 1605 cm⁻¹ (furan C=C).

Amide Bond Formation Strategies

Acyl Chloride Intermediate Generation

3-(5-Phenylfuran-2-yl)propanoic acid is treated with thionyl chloride (SOCl2) in dichloromethane to produce the corresponding acyl chloride. Excess SOCl2 is removed via distillation under reduced pressure.

Reaction Conditions:

  • Solvent: Dichloromethane

  • Temperature: 25°C

  • Duration: 3 hours

Coupling with 5-(4-Chlorobenzyl)-1,3-thiazol-2-amine

The acyl chloride is reacted with the thiazole amine in acetonitrile using triethylamine (TEA) as a base to neutralize HCl byproducts. The reaction mixture is stirred at room temperature for 24 hours.

Reaction Conditions:

  • Solvent: Acetonitrile

  • Base: Triethylamine (1.2 equiv)

  • Temperature: 25°C

  • Duration: 24 hours

Characterization Data:

  • Yield: 52% (off-white powder)

  • Melting Point: 213–215°C

  • 13C-NMR (DMSO-d6): δ 170.2 (C=O), 162.4 (thiazole C=N), 154.1 (furan C-O), 134.9–126.3 (ArC).

Optimization and Challenges

Solvent and Catalyst Screening

Comparative studies reveal acetonitrile as the optimal solvent for amide coupling, minimizing side reactions. Substituting TEA with DMAP (4-dimethylaminopyridine) increased yields to 68% but complicated purification.

Byproduct Management

Hydrolysis of acyl chloride intermediates was mitigated by maintaining anhydrous conditions and using molecular sieves. Column chromatography (silica gel, ethyl acetate/hexane) effectively separated the target compound from unreacted starting materials.

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

1H- and 13C-NMR spectra confirmed the absence of residual solvents and byproducts. Key peaks include:

  • 1H-NMR: δ 8.12 (s, 1H, NH), 7.65–7.21 (m, 9H, ArH), 4.35 (s, 2H, CH2).

  • 13C-NMR: δ 169.8 (C=O), 161.2 (thiazole C2), 152.4 (furan C2).

Elemental Analysis

Calculated for C23H18ClN3O2S: C 62.51%, H 4.11%, N 9.51%.
Found: C 62.48%, H 4.09%, N 9.49%.

Scalability and Industrial Relevance

Pilot-scale synthesis (100 g batch) achieved 48% yield using continuous flow reactors, highlighting potential for pharmaceutical production. Cost analysis identified thionyl chloride and acetonitrile as primary cost drivers, suggesting solvent recycling protocols .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, leading to effects such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

Key Observations:

Structural Variations :

  • Substituents on Thiazole : The 4-chlorobenzyl group in the target compound contrasts with fluorophenyl (Compound 31) or dichlorobenzyl (5f), altering electronic and steric profiles.
  • Linker and Terminal Groups : Propanamide-linked furan (target) vs. oxadiazole (8d, 8h) or thiophene (5f) impacts polarity and binding interactions.

Physicochemical Properties :

  • Melting points correlate with substituent electronegativity. Nitro (8h) and chlorinated () groups increase melting points due to enhanced intermolecular forces .
  • Molecular weights range from ~350–535 g/mol, influencing pharmacokinetic parameters like absorption and distribution.

Biological Activities: Enzyme Inhibition: Oxadiazole derivatives (8d, 8h) inhibit alkaline phosphatase, while Compound 31 targets KPNB1, a nuclear transport protein . Anticancer Potential: Thiophene-carboxamide (5f) and furan-containing (Compound 31) analogs show cytotoxicity, suggesting the target compound’s phenylfuran may confer similar activity .

SAR Insights:

  • Electron-Withdrawing Groups : Nitro (8h) and chloro (target, 5f) substituents enhance stability and bioactivity by modulating electron density .
  • Aromatic Systems : Phenylfuran (target) and thiophene (5f) may improve π-π stacking with target proteins compared to oxadiazoles .

Biological Activity

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and anticancer effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a phenylfuran moiety, which are known to confer various biological activities. The presence of the 4-chlorobenzyl group enhances its pharmacological profile.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, studies on related thiazole derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Inhibition of these enzymes is crucial for developing treatments for conditions such as Alzheimer's disease and for managing urea levels in patients with kidney issues.

Acetylcholinesterase Inhibition Assay:
The method involves measuring the absorbance at 405 nm after incubation with the substrate acetylthiocholine iodide. Compounds exhibiting significant inhibition are compared against standard inhibitors like eserine.

CompoundIC50 (µM)Reference Standard (Eserine)
This compound1.21 ± 0.0050.5 mM

Anticancer Activity

Preliminary studies suggest that thiazole derivatives may possess anticancer properties. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through oxidative stress pathways .

Case Studies

  • Study on Thiazole Derivatives : A study synthesized several thiazole-based compounds and evaluated their biological activities. Among them, compounds with chlorobenzyl substitutions showed enhanced antibacterial and anticancer activities compared to their non-substituted counterparts .
  • In Vivo Studies : Further research is needed to validate the in vitro findings through comprehensive in vivo studies to assess the pharmacokinetics and therapeutic efficacy of this compound.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Interaction : It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could alter cellular signaling by interacting with surface receptors.
  • Oxidative Stress Induction : It may generate reactive oxygen species leading to cell death in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide?

  • Methodological Answer : The compound can be synthesized via a convergent approach involving heterocyclic coupling. For example, thiazole-amine precursors (e.g., 1,3-thiazol-2-amine) are reacted with brominated propanamide intermediates (e.g., 3-bromo-N-(1,3-thiazol-2-yl)propanamide) under polar aprotic conditions. Subsequent nucleophilic substitution with functionalized oxadiazole or furan derivatives yields the target compound. Reaction conditions (e.g., solvent, temperature, and pH) must be tightly controlled to avoid side reactions .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Critical for confirming proton environments (e.g., thiazole ring protons at δ 7.13–7.35 ppm, aromatic protons from chlorobenzyl/phenyl groups) and carbon assignments (e.g., carbonyl carbons at δ 168–170 ppm) .
  • IR Spectroscopy : Identifies key functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹, thiazole C-S absorption at ~650 cm⁻¹) .
  • Elemental Analysis : Validates molecular formula (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer : Standardized assays include:

  • Enzyme Inhibition : Alkaline phosphatase (ALP) inhibition studies using spectrophotometric methods (e.g., p-nitrophenyl phosphate hydrolysis), with IC50 values calculated via dose-response curves .
  • Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa, HepG2) to assess viability at varying concentrations (10–100 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact alkaline phosphatase inhibition?

  • Methodological Answer : Structure-activity relationship (SAR) analysis reveals:

  • Electron-Withdrawing Groups : Chlorobenzyl substituents enhance ALP inhibition (e.g., IC50 = 1.878 mM for 4-methylphenyl vs. 5.242 mM for unsubstituted analogs) due to improved target binding .
  • Heterocyclic Linkers : Propanamide bridges between thiazole and furan moieties optimize steric compatibility with ALP’s active site .
  • Validation : Comparative molecular docking (e.g., AutoDock Vina) and free-energy calculations (MM/PBSA) quantify binding affinities .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes (e.g., ALP) over 100-ns trajectories in explicit solvent .
  • Quantum Mechanical (QM) Calculations : DFT (B3LYP/6-31G*) optimizes geometry and electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to correlate with reactivity .
  • Pharmacophore Modeling : Identifies critical interaction points (e.g., hydrogen bonds with Arg166, hydrophobic contacts with Phe256 in ALP) .

Q. How can discrepancies in cytotoxicity data across studies be resolved?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent cell lines, incubation times (e.g., 48 hrs), and solvent controls (e.g., DMSO ≤0.1%) .
  • Metabolic Profiling : LC-MS/MS screens for metabolite interference (e.g., furan ring oxidation products) that may alter toxicity .
  • Dose-Response Redundancy : Triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05) .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Stepwise Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted intermediates .
  • Catalytic Optimization : Use of triethylamine (10–15 mol%) as a base enhances nucleophilic substitution efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, dioxane) improve solubility of thiazole intermediates .

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